Deschloroetizolam

Beschreibung

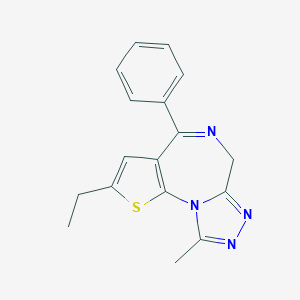

Classification and Structural Characteristics

Thienodiazepine Classification and Differentiation from Benzodiazepines

Deschloroetizolam is classified as a thienodiazepine, a class of compounds structurally related to benzodiazepines. psychonautwiki.orgrightsteprehabhillcountry.com The primary distinction between these two classes lies in their core chemical structure. Thienodiazepines feature a thiophene (B33073) ring fused to a diazepine (B8756704) ring, whereas benzodiazepines contain a benzene (B151609) ring fused to the diazepine ring. psychonautwiki.orgrightsteprehabhouston.com The diazepine ring itself is a seven-membered ring containing two nitrogen atoms, typically at the R1 and R4 positions. psychonautwiki.org Like benzodiazepines, thienodiazepines such as this compound are known to interact with GABA-A receptors in the central nervous system, acting as positive allosteric modulators to enhance the effects of the neurotransmitter gamma-aminobutyric acid (GABA). nih.govsmolecule.com This interaction is responsible for the sedative, anxiolytic, and muscle relaxant properties associated with this class of compounds. rightsteprehabhillcountry.comrightsteprehabhouston.com

Structural Analogy to Etizolam and Specific Dechlorination at the 2' Position on the Phenyl Ring

This compound is a structural analog of the well-known thienodiazepine, etizolam. psychonautwiki.orgresearchgate.net The key structural difference is the absence of a chlorine atom at the 2' position on the phenyl ring in this compound. psychonautwiki.org This "dechlorination" results in a molecule that is chemically similar to its parent compound but with altered properties. thomassci.com The removal of this chlorine atom is a significant modification that influences its pharmacological profile.

Core Structure and Key Substituents

The core structure of this compound is a thienotriazolodiazepine. psychonautwiki.org This means it contains a thiophene ring fused to a diazepine ring, which in turn is fused with a methylated triazole ring at the R1 and R2 positions. psychonautwiki.org This fused triazole ring is a feature it shares with a subgroup of benzodiazepines known as triazolobenzodiazepines, often denoted by the "-zolam" suffix. psychonautwiki.org Key substituents attached to this core structure include an ethyl chain at R7 and a phenyl ring at R5. psychonautwiki.org

Table 1: Chemical and Structural Data for this compound

| Property | Value |

| Systematic Name | 2-ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f] researchgate.netCurrent time information in Dumfries and Galloway, GB.cfsre.orgtriazolo[4,3-a] Current time information in Dumfries and Galloway, GB.cfsre.orgdiazepine |

| Molecular Formula | C17H16N4S |

| Molecular Weight | 308.4 g/mol |

| Core Class | Thienotriazolodiazepine |

Data sourced from multiple references. smolecule.comthomassci.combiosynth.com

Historical Context and Emergence in Research

Early Synthesis and Patent Literature (e.g., dating back to the 1970s and 1988)

The synthesis of this compound is not a recent development. Its origins can be traced back to patent literature from the 1970s and a specific patent from 1988. researchgate.netcfsre.orgnih.gov This indicates that the compound was synthesized and documented in a pharmaceutical research context long before it gained wider recognition. cfsre.org The initial research into such compounds was often part of broader explorations into thienodiazepine derivatives for potential therapeutic applications. cfsre.org

Identification in Illicit Drug Supplies and as a Novel Psychoactive Substance (NPS) (e.g., 2014 in the United Kingdom)

This compound emerged as a novel psychoactive substance (NPS) and was first identified in illicit drug supplies in the United Kingdom in 2014. cfsre.orgnih.gov It appeared on the grey market, often sold through online vendors as a "research chemical". psychonautwiki.orgthomassci.com This emergence is part of a larger trend of "designer benzodiazepines" being created to circumvent existing drug laws. researchgate.net These substances are often synthesized based on information from older scientific and patent literature. researchgate.net Since its appearance, this compound has been identified in toxicology samples, indicating its distribution and use. cfsre.orgchemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-13-methyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4S/c1-3-13-9-14-16(12-7-5-4-6-8-12)18-10-15-20-19-11(2)21(15)17(14)22-13/h4-9H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOBORXCOGMHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032639 | |

| Record name | Deschloroetizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40054-73-7 | |

| Record name | 2-Ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40054-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deschloroetizolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschloroetizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCHLOROETIZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HF7J354D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Neurobiological Interactions

Elucidation of Gamma-Aminobutyric Acid (GABA) System Modulation

The primary mechanism of action for Deschloroetizolam involves its interaction with the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. vulcanchem.comlekkergaan.nl

Binding Affinity to the Benzodiazepine (B76468) Receptor Site on GABA-A Receptors

This compound, like benzodiazepines, binds to the benzodiazepine receptor site on GABA-A receptors. psychonautwiki.orgevitachem.comfuncaps.nl These receptors are pentameric protein complexes that form a chloride-selective ion channel. pharmgkb.org The binding of this compound to this specific site is a key step in its pharmacological activity. Quantitative structure-activity relationship (QSAR) modeling has been utilized to predict the binding affinity of designer benzodiazepines, including this compound, to the GABA-A receptor. nih.gov Such studies are crucial for understanding the potency of these compounds. nih.gov Research has indicated that this compound is among the less potent designer benzodiazepines. vulcanchem.com

Potentiation of GABAergic Neurotransmission

Upon binding to the GABA-A receptor, this compound acts as a positive allosteric modulator. vulcanchem.com This means it enhances the effect of GABA, the primary inhibitory neurotransmitter, without directly activating the receptor itself. vulcanchem.comevitachem.com The binding of this compound increases the efficiency of GABA, leading to a more pronounced inhibitory effect on nerve pathways. vulcanchem.com This potentiation of GABAergic neurotransmission is achieved by increasing the frequency of the chloride ion channel opening. vulcanchem.com The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a depressant effect on the central nervous system. vulcanchem.com

Influence of the Thiophene (B33073) Ring in GABA Receptor Binding

This compound is classified as a thienodiazepine because its structure contains a thiophene ring instead of the benzene (B151609) ring found in traditional benzodiazepines. psychonautwiki.orgfuncaps.nllekkergaan.nl This structural difference, specifically the replacement of a benzene ring with a thiophene ring fused to a diazepine (B8756704) ring, influences its interaction with the GABA-A receptor. evitachem.comfuncaps.nl While the fundamental mechanism of action via the benzodiazepine receptor site is similar to benzodiazepines, the presence of the thiophene ring is a defining characteristic of its chemical class. psychonautwiki.orgwikipedia.org

Spectrum of Pharmacological Actions

The modulation of the GABA system by this compound results in a range of pharmacological effects. vulcanchem.com

Depressant, Anxiolytic, and Hypnotic Effects

Consistent with its action as a positive allosteric modulator of GABA-A receptors, this compound exhibits depressant, anxiolytic (anxiety-reducing), and hypnotic (sleep-promoting) effects. psychonautwiki.orgvulcanchem.comevitachem.comfuncaps.nl By enhancing the inhibitory tone in the central nervous system, the compound can induce sedation and a calming effect. lekkergaan.nlfuncaps.nl These properties are characteristic of substances that potentiate GABAergic neurotransmission. sciex.com

Muscle Relaxant and Anticonvulsant Properties

In addition to its effects on mood and wakefulness, this compound also possesses muscle relaxant and anticonvulsant properties. vulcanchem.comsciex.com These actions are also attributed to the enhanced GABAergic inhibition in the brain and spinal cord. The increased inhibitory signaling can reduce muscle tone and suppress seizure activity. vulcanchem.com

Pharmacological Effects of this compound

| Effect | Description |

|---|---|

| Depressant | General slowing of brain activity. psychonautwiki.org |

| Anxiolytic | Reduction of anxiety. vulcanchem.com |

| Hypnotic | Promotion of sleep. vulcanchem.com |

| Muscle Relaxant | Reduction of muscle tension. vulcanchem.com |

| Anticonvulsant | Prevention or reduction of seizures. vulcanchem.com |

Amnesic Effects

Reports and pharmacological profiles consistently list amnesia as one of the primary effects following the intake of this compound. researchgate.netnih.gov The potentiation of the neurotransmitter GABA results in a range of depressant effects, including the disruption of memory consolidation. psychonautwiki.orgresearchgate.net While research comparing the potency of various designer benzodiazepines suggests that compounds like flubromazolam (B1261935) and clonazolam may be the most amnesic, this compound is also noted for producing these effects. researchgate.net The combination of this compound with other central nervous system depressants, such as alcohol or opioids, can significantly potentiate the amnesia caused by each substance. psychonautwiki.org

Table 1: Reported Amnesic and Related Effects of this compound

| Effect | Description | Source(s) |

|---|---|---|

| Amnesia | Impairment of memory formation and recall. | psychonautwiki.orgvulcanchem.comnih.govresearchgate.net |

| Potentiated Amnesia | Increased amnesic effects when combined with other depressants. | psychonautwiki.org |

| Memory Loss | A common adverse effect noted for related potent compounds. | researchgate.net |

Observed Paradoxical Responses (e.g., aggression, disinhibition)

Paradoxical reactions are unexpected effects that are contrary to the intended effects of a drug. benzoinfo.com While benzodiazepines and thienodiazepines like this compound are used for their calming and sedative effects, they can occasionally induce paradoxical responses in certain individuals. psychonautwiki.orgbenzoinfo.comservice.gov.uk These reactions can manifest as aggression, disinhibition, excitement, irritability, and violent behavior. psychonautwiki.orgservice.gov.uk

This compound is reported to have the potential to induce paradoxical responses, including aggression. lekkergaan.nl Such reactions are believed to be more frequent in specific populations, including recreational users, individuals with pre-existing mental health disorders, children, and the elderly. psychonautwiki.orgbenzoinfo.com The mechanism underlying these responses is not fully understood but may be related to the disinhibitory effects of the substance, which are similar to those sometimes provoked by alcohol. psychonautwiki.orgbenzoinfo.com The incidence rate for paradoxical reactions in the general population for benzodiazepines is estimated to be below 1%, though it is noted to be higher in certain at-risk groups. psychonautwiki.org

Table 2: Observed Paradoxical Responses Associated with Thienodiazepines like this compound

| Paradoxical Response | Description | Source(s) |

|---|---|---|

| Aggression | Hostile or violent behavior. | psychonautwiki.orglekkergaan.nlservice.gov.uk |

| Disinhibition | Loss of control over impulses and behavior. | psychonautwiki.orgservice.gov.uk |

| Increased Anxiety | An unexpected increase in anxiety levels. | psychonautwiki.orgbenzoinfo.com |

| Irritability | Increased tendency to become annoyed or angry. | psychonautwiki.orgbenzoinfo.comservice.gov.uk |

| Violent Behavior | Actions characterized by physical force intended to cause harm. | psychonautwiki.orgservice.gov.uk |

Effects on Cognitive Functioning (e.g., dizziness, thought deceleration, concentration trouble, language disorders)

The administration of this compound is associated with a range of effects on cognitive functioning, which are typical for central nervous system depressants. psychonautwiki.org These effects generally intensify in proportion to the amount consumed. psychonautwiki.org The primary cognitive impact is characterized by intense sedation and a decrease in inhibition. psychonautwiki.org

Specific documented effects on cognitive and psychomotor function include thought deceleration, where the speed of cognitive processes is noticeably reduced. psychonautwiki.orgresearchgate.netresearchgate.net Users may also experience a suppression of analytical thinking. psychonautwiki.org Other reported effects include dizziness, trouble with concentration, and language disorders. nih.govnih.gov These manifestations are consistent with the compound's mechanism of action, which involves a nonspecific slowing of nerve pathways in the brain through the enhancement of GABAergic inhibition. vulcanchem.comchemicalbook.com In some instances, a "delusion of sobriety" has been described, where an individual falsely believes they are sober despite clear evidence of significant cognitive impairment. psychonautwiki.orgresearchgate.netresearchgate.net

Table 3: Reported Effects of this compound on Cognitive Functioning

| Effect | Description | Source(s) |

|---|---|---|

| Dizziness | A sensation of spinning or unsteadiness. | nih.govresearchgate.netresearchgate.netnih.gov |

| Thought Deceleration | A slowing of the thinking process. | psychonautwiki.orgresearchgate.netresearchgate.net |

| Concentration Trouble | Difficulty focusing or maintaining attention. | nih.gov |

| Language Disorders | Difficulties with speech and communication, such as slurred speech. | nih.govnih.gov |

| Analysis Suppression | A reduction in the ability to think critically or analytically. | psychonautwiki.org |

| Disinhibition | Reduced control over behavior and impulses. | psychonautwiki.orgresearchgate.netresearchgate.net |

| Delusion of Sobriety | A false belief of being sober despite impairment. | psychonautwiki.orgresearchgate.netresearchgate.net |

Pharmacokinetic and Metabolic Research

Absorption and Bioavailability

The pharmacokinetic profile of Deschloroetizolam, particularly its absorption and bioavailability, has been characterized in limited but informative studies. These investigations provide a foundational understanding of its behavior in the body following administration.

Research and user reports indicate that this compound has a rapid or relatively fast onset of action. researchgate.netpsychonautwiki.orgnih.govj-initiative.org This characteristic is a key aspect of its pharmacokinetic profile, suggesting swift absorption into the bloodstream. nih.govresearchgate.net In a controlled self-administration study, the maximum concentration in oral fluid was observed at 30 minutes post-ingestion. researchgate.net

This compound is reported to have a bioavailability that is similar to its parent compound, Etizolam. psychonautwiki.org Etizolam itself has a high bioavailability of 93%. wikipedia.orgpsychonautwiki.org The structural difference, namely the absence of a chlorine atom on the phenyl ring in this compound, results in it being approximately half as potent as Etizolam, though its duration of action may be twice as long. researchgate.netnih.govchemicalbook.com

Pharmacokinetic Properties: this compound vs. Etizolam

| Parameter | This compound | Etizolam |

|---|---|---|

| Onset of Action | Rapid researchgate.netnih.gov | 15-30 minutes psychonautwiki.org |

| Bioavailability | Similar to Etizolam psychonautwiki.org | 93% wikipedia.orgpsychonautwiki.org |

| Relative Potency | Reported as half that of Etizolam nih.govchemicalbook.com | Reference Compound |

Characteristics of Onset of Action

Metabolism and Biotransformation Pathways

The biotransformation of this compound is a critical area of research, as understanding its metabolic fate is essential for analytical detection in toxicological screenings. In vitro studies have provided significant insights into its primary metabolic pathways.

The primary metabolic pathway for this compound is Phase I hydroxylation. nih.govresearchgate.net Investigations using pooled human liver microsomes (HLMs) have been instrumental in identifying its metabolites. researchgate.netresearchgate.netnih.gov These studies consistently show that this compound is metabolized into monohydroxylated and dihydroxylated products. researchgate.netresearchgate.netscispace.com

Specifically, in vitro analysis has identified at least three different metabolites: two distinct monohydroxylated metabolites and one dihydroxylated metabolite. nih.govsdhanjiang.com One of the monohydroxylated metabolites has been identified as 6-OH-deschloroetizolam. uniklinik-freiburg.de These hydroxylated metabolites are the major products of the initial phase of biotransformation. researchgate.netresearchgate.net

Phase I Metabolites of this compound Identified in HLM Studies

| Metabolite Type | Specific Metabolites Identified | Source |

|---|---|---|

| Monohydroxylated | Two distinct metabolites, including 6-OH-deschloroetizolam | nih.govuniklinik-freiburg.de |

| Dihydroxylated | One dihydroxylated metabolite | researchgate.netnih.govresearchgate.net |

In the same in vitro studies that identified the hydroxylated metabolites, researchers observed a notable absence of other common metabolic reactions. For this compound and other designer benzodiazepines studied concurrently, metabolic pathways involving desalkylation, dehalogenation, or carboxylation were not detected. researchgate.netresearchgate.net This finding suggests that hydroxylation is the predominant, if not exclusive, Phase I metabolic route.

The identification of this compound's metabolites is of paramount importance for clinical and forensic toxicology. researchgate.netresearchgate.netnih.gov Because parent compounds can be rapidly metabolized and fall below detection limits, monitoring for the presence of metabolites can provide crucial evidence of intake. researchgate.netmdpi.com

A forensic case highlighted this significance, where hydroxy-deschloroetizolam was successfully identified in a urine sample, while the parent drug, this compound, was not detectable in that same matrix. nih.gov This demonstrates that metabolites serve as essential biomarkers for confirming exposure to the substance, making the knowledge of these biotransformation pathways vital for developing comprehensive and reliable analytical methods for biological samples. researchgate.netnih.govresearchgate.net

Observed Absence of Desalkylations, Dehalogenations, or Carboxylations in Metabolism

Elimination and Duration of Action

The elimination profile and duration of action are critical aspects of the pharmacokinetic properties of this compound. Research indicates that its structural difference from its parent compound, etizolam—specifically the absence of a chlorine atom on the phenyl ring—significantly influences these characteristics. researchgate.netevitachem.com

Comparative Duration of Action (e.g., to Etizolam)

This compound is consistently reported to have a longer duration of action than etizolam. researchgate.netpsychonautwiki.orgnih.gov While being approximately half as potent as etizolam, its effects are noted to last twice as long. evitachem.compsychonautwiki.orgchemicalbook.comknowdrugs.app The total duration of action for this compound is estimated to be between 8 and 10 hours. psychonautwiki.org

For comparison, etizolam has a reported elimination half-life of approximately 3.4 hours, with its primary active metabolite having a half-life of 8.2 hours. wikipedia.org The duration of action for etizolam is generally considered to be between 5 and 7 hours. wikipedia.org The extended duration of this compound is thought to be a consequence of the structural change, specifically the loss of the chlorine atom, which may alter its metabolic pathway and clearance rate. researchgate.net

Table 1: Comparative Pharmacokinetic Profiles of this compound and Etizolam

| Parameter | This compound | Etizolam |

|---|---|---|

| Potency | Reported as half that of Etizolam. researchgate.netpsychonautwiki.orgnih.gov | Benchmark |

| Duration of Action | 8 - 10 hours. psychonautwiki.org | 5 - 7 hours. wikipedia.org |

| Elimination Half-life | 6 - 8 hours. | 3.4 hours. wikipedia.org |

| Metabolite Half-life | Not specified in reviewed sources | 8.2 hours (main metabolite). wikipedia.org |

Concentration Profiles in Biological Samples (e.g., Saliva over time)

Studies involving the analysis of biological samples following administration of this compound provide insight into its absorption and elimination patterns. A key study involved the self-administration of 6 mg of this compound by a researcher, with subsequent collection of oral fluid (saliva) to monitor the drug's concentration over time. nih.govlsuhsc.edu

The analysis of the saliva samples revealed a rapid onset of absorption. nih.govresearchgate.net The maximum concentration (Tmax) of this compound in oral fluid was observed at 30 minutes post-ingestion. lsuhsc.eduresearchgate.net Following this peak, the concentration began to decline sharply. nih.govlsuhsc.edu Despite the rapid decline after the initial peak, this compound remained detectable in the saliva for the entire 18-hour monitoring period, indicating a prolonged presence in the body. nih.govlsuhsc.edu This concentration profile aligns with the reported rapid onset of the compound's effects. researchgate.netnih.gov

In another case, post-mortem analysis of femoral blood revealed a this compound concentration of 11 μg/L. nih.gov

Table 2: Concentration Profile of this compound in Saliva Following a Single Administration

| Time Post-Administration | Concentration Finding |

|---|---|

| 30 minutes | Peak concentration (Tmax) observed. lsuhsc.eduresearchgate.net |

| 30 minutes to 18 hours | Sharp decline from peak, but remained detectable throughout the period. nih.govlsuhsc.edu |

| > 18 hours | Remained detectable for the entire 18-hour collection window. nih.govlsuhsc.edu |

Toxicological and Clinical Manifestations in Research Contexts

Adverse Effects and Risk Factors

Potential for Increased Toxicity and Cross-Potentiation with Co-ingestants

The co-ingestion of Deschloroetizolam with other central nervous system (CNS) depressants presents a significant risk for increased toxicity and cross-potentiation. nih.gov Combining this compound with substances such as opioids, alcohol, barbiturates, or other benzodiazepines can lead to dangerous, and potentially fatal, levels of respiratory depression. psychonautwiki.orgniagararecovery.com These substances can potentiate the muscle relaxation, sedation, and amnesia caused by one another, which may result in an unexpected loss of consciousness. psychonautwiki.org The mechanism behind this enhanced depression involves the potentiation of the inhibitory effects of the neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor. psychonautwiki.orgnih.gov This interaction can lead to a synergistic effect, where the combined impact is greater than the sum of the individual drugs. niagararecovery.com

The risk of severe outcomes, including overdose and death, is significantly elevated when this compound is used in conjunction with other depressants. psychonautwiki.orgaustin.org.auevokewellnessfl.com The combination can lead to enhanced CNS depression, putting vital functions at risk. niagararecovery.com

Table 1: Substances with Potential for Cross-Potentiation with this compound

| Drug Class | Examples | Potential Interaction Effects |

|---|---|---|

| Opioids | Heroin, Fentanyl, Prescription Painkillers | Profound sedation, respiratory depression, increased risk of overdose and death. psychonautwiki.orgniagararecovery.comevokewellnessfl.com |

| Alcohol | Beer, Wine, Spirits | Increased sedation, impaired coordination, respiratory depression. psychonautwiki.orgniagararecovery.com |

| Barbiturates | Phenobarbital, Secobarbital | Dangerous levels of respiratory depression, loss of consciousness. psychonautwiki.org |

| Other Benzodiazepines/Thienodiazepines | Diazepam, Alprazolam, Etizolam | Additive sedative and hypnotic effects. psychonautwiki.org |

Development of Tolerance and Withdrawal Syndrome upon Cessation

Regular use of this compound can lead to the rapid development of tolerance to its sedative and hypnotic effects, sometimes within a few days of continuous use. psychonautwiki.org This necessitates larger doses to achieve the same effects, increasing the risk of adverse events.

Abrupt cessation of this compound after a period of regular use can lead to a withdrawal syndrome. psychonautwiki.org This is a common characteristic of benzodiazepine (B76468) and thienodiazepine dependence. nih.gov The withdrawal symptoms can be severe and potentially life-threatening, including the risk of seizures. psychonautwiki.org Other reported withdrawal symptoms, based on user experiences with similar compounds, include anxiety, insomnia, restlessness, agitation, irritability, and muscle tension. nih.gov Gradual tapering of the dosage is often recommended to minimize the severity of withdrawal symptoms. nih.govpsychonautwiki.org

Forensic Autopsy Findings and Detection in Postmortem Samples

This compound has been identified in postmortem toxicology reports, often in cases involving polydrug use. nih.govnih.gov In one reported forensic autopsy of a 31-year-old individual with a history of drug use, this compound was detected in the femoral blood approximately 48 hours after death. nih.gov The concentration in the femoral blood was 11 μg/L, while it was below the limit of quantification in the urine. nih.gov However, its metabolites were readily detectable in the urine, highlighting the importance of metabolite analysis in forensic investigations. nih.govnih.gov

The detection of this compound and its metabolites in various biological matrices is a key area of forensic research. Studies have explored its detection in blood, urine, and liver homogenate. vcu.edu Stability analysis has shown that this compound is relatively stable in samples over a seven-day period, which is crucial for reliable forensic analysis. vcu.edu The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been essential for detecting the low concentrations of this compound and its metabolites in postmortem samples. nih.govvcu.edu

Limited Published Clinical and Toxicological Data

Gaps in Comprehensive Clinical Testing and Known Safety Profiles

A significant concern surrounding this compound is the lack of comprehensive clinical testing and a well-defined safety profile. nih.govnih.gov Unlike approved pharmaceutical benzodiazepines, designer benzodiazepines like this compound have not undergone rigorous clinical trials to determine their safety, efficacy, and potential for adverse effects. nih.govresearchgate.net This lack of data makes it difficult for clinicians and forensic toxicologists to fully understand the risks associated with its use. researchgate.net

The available information on its effects is largely derived from user reports and a limited number of scientific studies. nih.gov While it is known to produce typical benzodiazepine-like effects such as sedation, muscle relaxation, and amnesia, the full spectrum of its pharmacological and toxicological properties remains largely uncharacterized. nih.govresearchgate.net

Identified Need for Further Research on Pharmacology, Safety, and Efficacy

The scientific community has identified a clear need for further research into the pharmacology, safety, and efficacy of this compound. nih.govnih.gov There is a critical gap in the understanding of its pharmacokinetic properties, including its metabolism and elimination from the body. nih.gov Further research is necessary to elucidate its potential for toxicity, both in acute overdose and with chronic use. researchgate.netmdpi.com

Elucidating the complete metabolic profile of this compound is crucial for developing reliable and comprehensive toxicological screening methods. nih.gov A better understanding of its pharmacology would also aid in the development of treatment strategies for intoxication and withdrawal. nih.gov The continued emergence of designer benzodiazepines underscores the importance of ongoing research to address the public health risks they pose. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-chloro-deschloroalprazolam |

| Desalkylgidazepam |

| This compound |

| Diclazepam |

| Etizolam |

| Flubromazolam (B1261935) |

| Lormetazepam |

| Lorazepam |

Analytical Methodologies and Detection in Biological Matrices

Advanced Chromatographic and Spectrometric Techniques for Detection and Quantification

The structural elucidation and quantification of Deschloroetizolam rely heavily on the coupling of chromatographic separation techniques with advanced mass spectrometry. This combination provides the high selectivity and sensitivity required to detect the low concentrations typical in biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the analysis of designer benzodiazepines, including this compound, in biological samples. nih.govresearchgate.net This is due to its exceptional sensitivity, selectivity, and throughput. nih.gov LC-MS/MS methods have been developed and validated for a variety of biological matrices, such as blood, urine, and hair. vcu.eduoup.comcuny.edu

Recent advancements in LC-MS/MS have further enhanced its capabilities. For instance, the use of ultra-high performance liquid chromatography (UHPLC) can significantly reduce run times and solvent consumption while improving resolution and sensitivity compared to conventional HPLC. nih.gov Validated methods demonstrate the robustness of this technique, with established limits of detection (LOD) and quantification (LOQ) that are crucial for forensic casework. vcu.edunih.gov One study validated a qualitative method for this compound in multiple matrices, including antemortem and postmortem blood, urine, and liver homogenate, achieving a detection threshold of 0.0025 mg/L. vcu.edu Another quantitative method established an LOD of 0.5 ng/mL and an LOQ of 1 ng/mL in postmortem blood. nih.gov

Research has focused on developing comprehensive LC-MS/MS methods capable of simultaneously detecting a wide array of designer benzodiazepines. A method for 13 different designer benzodiazepines, including this compound, was validated in postmortem blood with a linear range of 1–200 ng/mL. nih.govoup.com Another study developed a fast and sensitive method for 17 designer benzodiazepines in hair, a matrix useful for detecting long-term exposure. oup.com

| Matrix | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Findings | Reference |

|---|---|---|---|---|---|

| Postmortem Blood | LC-MS/MS | 0.5 ng/mL | 1 ng/mL | Validated for 13 designer benzodiazepines; linear range of 1-200 ng/mL. | nih.govoup.com |

| Blood, Urine, Liver Homogenate | LC-MS/MS | 0.0025 mg/L | Not specified (Qualitative) | Method validated for 4 designer benzodiazepines; this compound showed good stability. | vcu.edu |

| Hair | LC-MS/MS | Not specified | 5 or 25 pg/mg | Validated for 17 designer benzodiazepines; high extraction efficiencies (>70%). | oup.com |

| Oral Fluid | UPLC-MS/MS | Not specified | Linearity from 1 to 6000 pg/mL | Method developed for quantification in saliva samples. | lww.com |

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique frequently employed in forensic drug analysis. nist.gov It offers excellent discriminatory power by providing both a retention time and a characteristic mass spectrum for an analyte. nist.gov For the analysis of this compound, GC-MS has been successfully used, often following an acid/base extraction for sample preparation. cfsre.org The electron ionization (EI) mass spectrum of this compound provides a fragmentation pattern that allows for its positive identification when compared to a reference standard. cfsre.org

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is another powerful tool used for the detection of designer benzodiazepines. cfsre.orgresearchgate.net This high-resolution technique combines the separation power of liquid chromatography with the high mass accuracy of a QTOF analyzer. nih.gov It enables the identification of compounds based on their accurate mass, which is particularly useful for identifying novel or unexpected substances in a sample. nih.govassurancelaboratories.com LC-QTOF-MS has been used alongside GC-MS to provide confirmatory identification of this compound in seized materials. cfsre.org In some forensic laboratories, LC-QTOF-MS serves as a comprehensive screening tool for a wide range of drugs, including etizolam and its analogue this compound. oup.com

| Technique | Sample Preparation | Instrument Parameters | Key Finding | Reference |

|---|---|---|---|---|

| GC-MS | Acid/Base extraction | Column: Zebron™ Inferno™ ZB-35HT; Carrier Gas: Helium; Oven Program: 60°C to 340°C. | Positive identification based on retention time (8.60 min) and mass spectral data. | cfsre.org |

| LC-QTOF-MS | Not specified in detail | Used for confirmatory analysis. | Provided confirmatory data for the identification of this compound. | cfsre.org |

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF MS), often coupled with ultra-high-performance liquid chromatography (UHPLC), provides exceptional mass accuracy and resolving power, making it an invaluable tool for the analysis of new psychoactive substances (NPS). nih.govscispace.com This high resolution allows for the differentiation of compounds with very similar masses (isobaric compounds) and the determination of elemental compositions, which aids in the identification of unknown metabolites and novel designer drugs. nih.govscispace.com

A study detailed the development of a UHPLC-electrospray ionization-HR-TOF-MS method for the simultaneous analysis of nine designer benzodiazepines, including this compound, in human serum. nih.gov The method was validated and demonstrated excellent sensitivity, with limits of detection ranging from 0.10 to 0.15 ng/mL for the compounds studied. nih.gov The ability of HRMS to perform untargeted, full-scan data acquisition is a significant advantage, as the collected data can be retrospectively analyzed for substances that were not initially targeted. researchgate.net

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that extends the application of this technology to neutral molecules like benzodiazepines. nih.govfarmaciajournal.com In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. farmaciajournal.com Analytes partition between the aqueous buffer and the micelles, allowing for separation based on their hydrophobicity and charge.

MEKC has been shown to be a simple and attractive approach for the analysis of benzodiazepines in biological samples like urine and blood serum. nih.govcapes.gov.br While many studies focus on a range of traditional benzodiazepines, the technique's applicability is based on the general physicochemical properties of the benzodiazepine (B76468) class. nycu.edu.twresearchgate.net A specific application involving this compound used MEKC to estimate the partition coefficients of several designer benzodiazepines, an important parameter for evaluating their potential pharmacological and toxicological properties. nih.gov

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF MS)

Sample Preparation and Detection in Diverse Biological Samples

Effective detection of this compound begins with robust sample preparation. The primary goal is to extract the analyte from the complex biological matrix (e.g., blood, urine, oral fluid) and concentrate it, while removing interfering substances that could affect the analytical measurement.

Liquid-liquid extraction (LLE) is a widely used sample preparation technique in toxicology for its simplicity and effectiveness. instructables.com The method relies on the differential solubility of the target compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. instructables.com The choice of organic solvent is critical for achieving high extraction efficiency.

For the extraction of this compound and other designer benzodiazepines, various LLE protocols have been successfully employed. One validated method for detecting four designer benzodiazepines in blood, urine, and liver homogenate utilized a liquid-liquid extraction procedure prior to LC-MS/MS analysis. vcu.edu Another study focusing on oral fluid samples used a specific mixture of ether, dichloromethane, hexane, and isoamyl alcohol for the extraction. lww.com In the analysis of human serum, butyl acetate (B1210297) was used as the LLE solvent to clean up the sample and preconcentrate nine designer benzodiazepines, including this compound. nih.gov

| Biological Matrix | Extraction Solvent(s) | Analytical Technique | Reference |

|---|---|---|---|

| Human Serum | Butyl acetate | UHPLC-HR-TOF-MS | nih.gov |

| Oral Fluid | Ether/Dichloromethane/Hexane/Isoamyl alcohol (50:30:20:0.5) | UPLC-MS/MS | lww.com |

| Blood | Not specified in detail | LC-MS/MS | nih.gov |

Detection in Blood, Urine, Liver Homogenate, and Saliva

The detection of this compound in biological matrices is critical for forensic toxicology and clinical analysis. Various studies have successfully identified and quantified the compound in different biological specimens, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In postmortem casework, this compound has been detected in femoral blood. nih.gov One autopsy report on an individual deceased for approximately 48 hours identified this compound in femoral blood at a concentration of 11 μg/L. nih.gov In this specific case, while the parent drug was present in the blood, it was found to be below the limit of quantification in the urine sample. nih.gov However, its metabolites were readily detectable in the urine, highlighting the importance of including metabolites in toxicological screening. nih.gov In vitro studies using human liver microsomes have identified the formation of two monohydroxylated metabolites and one dihydroxylated metabolite of this compound. nih.govresearchgate.net

A qualitative method validation study successfully detected this compound in blank blood, antemortem blood, postmortem blood, blank urine, and liver homogenate using an LC-MS/MS method. vcu.edu This demonstrates the applicability of modern analytical techniques across a range of forensically relevant samples.

The detection of this compound in oral fluid (saliva) has also been documented. In a self-administration study, a researcher collected saliva samples over 18 hours after ingestion. nih.govjefferson.edu The highest concentration was observed at the 30-minute mark, followed by a rapid decline; however, traces of the compound remained detectable for the entire 18-hour monitoring period. nih.gov This suggests that saliva can be a viable, non-invasive matrix for detecting recent this compound use.

The following table summarizes key findings on the detection of this compound in various biological matrices.

| Biological Matrix | Type of Study | Findings | Reference |

| Femoral Blood | Autopsy | Detected at 11 μg/L concentration. | nih.gov |

| Urine | Autopsy | Parent drug below limit of quantification; metabolites were detectable. | nih.govnih.gov |

| Blood (ante- and postmortem) | Method Validation | Successfully detected using a validated LC-MS/MS method. | vcu.edu |

| Liver Homogenate | Method Validation | Successfully detected using a validated LC-MS/MS method. | vcu.edu |

| Saliva (Oral Fluid) | Self-administration | Peak concentration at 30 minutes; detectable for at least 18 hours. | nih.govjefferson.edu |

Method Validation Studies: Specificity, Sensitivity, and Detection Thresholds

Robust analytical methods are essential for the accurate identification and quantification of this compound. Several studies have developed and validated methods, primarily utilizing LC-MS/MS, for its determination in biological samples. cduhr.orgcuny.edunih.gov

One comprehensive validation study for 13 designer benzodiazepines, including this compound, in postmortem blood established a linear range for the calibration curve from 1 to 200 ng/mL. cduhr.orgnih.gov The method demonstrated high sensitivity, with a limit of detection (LOD) of 0.5 ng/mL and a limit of quantitation (LOQ) of 1 ng/mL. cduhr.orgcuny.edunih.gov

Another qualitative method validation across multiple matrices (blank blood, antemortem blood, postmortem blood, blank urine, and liver homogenate) established a detection threshold (LOD) for this compound at 0.0025 mg/L (2.5 ng/mL). vcu.edu This study followed ANSI/ASB Standard 036 guidelines to ensure forensic applicability. vcu.edu The specificity of these methods is high, as LC-MS/MS can distinguish this compound from its isomers, such as alprazolam, and other structurally similar benzodiazepines. phenomenex.com

The table below presents key validation parameters for this compound from published research.

| Method | Matrix | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| LC-MS/MS | Postmortem Blood | 1–200 ng/mL | 0.5 ng/mL | 1 ng/mL | cduhr.orgnih.gov |

| LC-MS/MS | Blood, Urine, Liver Homogenate | N/A (Qualitative) | 0.0025 mg/L (2.5 ng/mL) | N/A (Qualitative) | vcu.edu |

| LC-MS/MS | Oral Fluid | 1–6000 pg/mL | Not specified | 1 pg/mL | lww.com |

Methodological Challenges in Bioanalysis

Assessment of Endogenous and Exogenous Interferences

A significant challenge in bioanalysis is the potential for interference from endogenous substances within the biological matrix or from exogenous compounds (other drugs or metabolites). vcu.edu Validated analytical methods for this compound are rigorously tested for such interferences.

In a method validation study for four designer benzodiazepines, including this compound, interference studies confirmed no signal overlaps from endogenous matrix components or commonly encountered exogenous substances. vcu.edu This ensures that the analytical method is reliable and free from background noise that could lead to false positives. vcu.edu Similarly, another comprehensive validation of 13 designer benzodiazepines reported that interference testing yielded acceptable results, indicating high specificity of the method. cduhr.orgnih.gov The use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial in this regard, as it provides two levels of specificity through chromatographic separation and mass-to-charge ratio detection of both parent and fragment ions. phenomenex.comsrce.hr

Evaluation of Carryover and Sample Stability

Carryover, where a small amount of a highly concentrated sample can affect the subsequent sample, is a potential issue in automated analytical systems. For this compound, carryover has been evaluated and found to be minimal. vcu.edu One study noted that minor carryover was observed primarily at elevated analyte concentrations in postmortem blood but that it met acceptable criteria, suggesting it is a rare occurrence in practical forensic applications. vcu.edu Other validation studies also reported that carryover tests yielded acceptable results. cduhr.orgnih.gov

Sample stability is another critical factor, as degradation of the analyte between collection and analysis can lead to inaccurate results. Stability analysis for this compound has shown it to be a relatively stable compound. In a multi-analyte study, this compound demonstrated consistent results over a seven-day period, in contrast to other less stable designer benzodiazepines like nifoxipam, which showed pronounced instability, particularly in urine. vcu.edu This suggests that this compound is less susceptible to degradation during routine storage and handling, which is beneficial for forensic reliability in cases with delayed analysis. vcu.edu

Analysis of Matrix-Specific Ion Suppression and Enhancement Effects

When using electrospray ionization (ESI) sources in LC-MS/MS, co-eluting substances from the biological matrix can either suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect. This can significantly impact the accuracy and sensitivity of the analysis. vcu.edu

Studies on this compound have shown that ion suppression and enhancement effects can vary depending on the biological matrix. vcu.edu For instance, liver homogenate and urine have been observed to display notable suppression or enhancement for specific analytes. vcu.edu In a quantitative study of 13 designer benzodiazepines in postmortem blood, matrix effects for the panel ranged from -52% (suppression) to +33% (enhancement). cduhr.orgnih.gov However, the relative standard deviation (RSD) for these effects was low (3-20%), indicating that the matrix effects were consistent across multiple sources of the same matrix. cduhr.orgnih.gov This consistency allows for compensation through the use of appropriate internal standards and matrix-matched calibrators, ensuring the development of robust and accurate methods. vcu.educduhr.org

Development of Robust Analytical Protocols for Forensic and Research Applications

The development of robust and reliable analytical protocols is paramount for the definitive identification of this compound in forensic and research settings. vcu.edu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. srce.hr

Validated LC-MS/MS methods often involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from the complex biological matrix and reduce interferences. vcu.educduhr.orgnih.gov For example, a validated method for postmortem blood used SPE cleanup before separation on a C18 column and analysis via mass spectrometry in positive electrospray mode with multiple reaction monitoring (MRM). cduhr.orgnih.gov Such methods have been proven to be simple, reproducible, sensitive, and robust for casework. cduhr.orgcuny.edu

For qualitative analysis, methods have been validated according to standards like ANSI/ASB 036, encompassing assessments of interference, carryover, stability, and matrix effects to ensure reliability in forensic applications. vcu.edu The availability of certified reference materials for this compound is also crucial for the development and validation of these analytical protocols, enabling accurate identification and quantification. sigmaaldrich.comsigmaaldrich.com These comprehensive protocols are vital for public health and safety, allowing toxicology laboratories to keep pace with the evolving landscape of new psychoactive substances. core.ac.uk

Structure Activity Relationship Sar and Derivative Research Within the Thienodiazepine Class

SAR Studies and Predictive Binding Profiles for Thienodiazepines

Structure-Activity Relationship (SAR) studies are fundamental to understanding how thienodiazepine derivatives interact with biological targets. The substitution patterns on the thienodiazepine scaffold significantly influence their pharmacokinetic and pharmacodynamic properties. ontosight.ai For instance, the replacement of a benzene (B151609) ring with a thiophene (B33073) ring, a bioisosteric substitution, led to the creation of anxiolytic thienodiazepines like Etizolam. ijsrst.com

Computational methods, such as those using a Hamiltonian Algorithm combined with ab initio molecular orbital calculations, have been employed to study the molecular dynamics of thienodiazepines. oup.com These studies aim to find the most stable conformations of the molecules and correlate their electronic states with their pharmacological strength. oup.com Research has indicated a strong relationship between the orbital energy levels of the next-highest occupied molecular orbital (next-HOMO) and the potency of thienodiazepine-based tranquilizers. oup.com Such predictive models are invaluable in designing new derivatives with desired binding profiles. oup.com Further research has focused on synthesizing various heterocyclic compounds with thienoazepine and thienodiazepine skeletons, testing their binding antagonism at various receptors, which has helped in detailing the SAR of these compounds. acs.org

Exploration of the Thienodiazepine Scaffold as a Privileged Structure in Drug Discovery

The thienodiazepine framework is considered a "privileged structure" in drug discovery. ijsrst.com This term describes a molecular scaffold that is capable of providing ligands for diverse biological receptors, highlighting its effectiveness in developing a wide range of therapeutic agents. ijsrst.com The success of drugs like Olanzapine, Clotiazepam, and Brotizolam underscores the power of this scaffold. nih.govnih.gov The concept of bioisosterism, where a benzene ring is replaced by a thiophene ring, has been a successful strategy, building on the well-established therapeutic value of the 1,4-benzodiazepine (B1214927) family. nih.govnih.gov

The development of novel synthetic routes, such as the Ugi-Deprotection-Cyclization (UDC) approach starting from 2-aminothiophenes, has expanded the chemical space available for creating new thienodiazepine derivatives. ijsrst.comnih.gov This allows for the generation of large, diverse libraries of compounds for screening against various pharmacological targets. nih.gov

Development of Novel Thienodiazepine Derivatives for Specific Pharmacological Targets

The versatility of the thienodiazepine scaffold has enabled its exploration for a variety of therapeutic targets beyond its traditional use as a central nervous system depressant.

A significant area of modern research involves the development of thienodiazepine derivatives as inhibitors of Bromodomain and Extra-Terminal (BET) proteins. google.com BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription, including key oncogenes. google.comnih.gov Thienodiazepine-based BET inhibitors were first discovered in the early 1990s through phenotypic drug screens. wikipedia.org

These inhibitors function by reversibly binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones and transcription factors. wikipedia.org This mechanism has shown potential in cancer therapy and for its anti-inflammatory effects. nih.govwikipedia.org For example, compound (+)-JQ1 demonstrated robust antitumor efficacy in several xenograft models. nih.gov Further exploration of the thienodiazepine structure led to potent BRD4 inhibitors like OTX015 (also known as MK-8628) and TEN-010, both of which have entered clinical trials for hematological malignancies. nih.govoup.com Another derivative, compound 6, showed impressive BRD4 inhibitory activity and potent immunosuppressive activity in a mouse model of collagen-induced arthritis. nih.gov The development of these inhibitors has become a major focus in the search for new anti-cancer and anti-inflammatory drugs. google.com

Phenotypic screening of thienodiazepine derivatives has led to the discovery of compounds with significant immunosuppressive properties. researchgate.netnih.gov Specifically, a thienotriazolodiazepine compound, referred to as 7f in one study, was identified as a potent inhibitor of T cell proliferation. researchgate.netpatsnap.com This compound was later found to be a pioneering inhibitor of epigenetic bromodomain-containing proteins, highlighting the link between BET inhibition and immunosuppression. researchgate.netnih.gov The immunosuppressive effects of BET inhibitors like MK-8628 on human T-cell function have been described as potent, suggesting their potential in treating T-cell-driven autoimmune inflammation. oup.com

Thienodiazepine derivatives are being developed as imaging agents for Positron Emission Tomography (PET), a non-invasive imaging technique used to visualize and measure metabolic processes in the body. nih.gov Researchers have designed and synthesized fluorine-18 (B77423) radiolabeled thienodiazepine derivatives to act as PET probes for BET proteins in the brain. nih.govacs.org

Compounds such as [¹⁸F]3a and [¹⁸F]6a have shown good brain uptake and binding specificity in mice. nih.gov These findings suggest that thienodiazepine-based radiotracers, like [¹⁸F]6a, have the potential to be used for imaging BET proteins in the central nervous system. nih.govacs.org While initial results are promising, further optimization is needed to improve metabolic stability for creating ideal PET imaging probes. nih.govacs.org Another PET probe, [¹¹C]MS417, showed reasonable specificity but had moderate brain penetration, which limited its application. acs.org The development of these probes is crucial for better understanding the role of BET proteins in epigenetic mechanisms. nih.govacs.org

The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical target in cancer therapy. mdpi.com Disrupting this interaction can reactivate p53's tumor-suppressing functions. mdpi.com Researchers have synthesized 1,4-thienodiazepine-2,5-diones as peptidomimetics designed to mimic the α-helix of the p53 peptide that binds to MDM2. researchgate.net

A library of these compounds was synthesized using a multicomponent Ugi-Deprotection-Cyclization (UDC) strategy and screened for their ability to antagonize the p53-MDM2 interaction. ijsrst.comnih.gov Biological evaluations showed that some of these thienodiazepine derivatives exhibited promising antagonistic activity. nih.govresearchgate.net In a fluorescence polarization assay, one lead compound emerged with a Ki of 40 µM. mdpi.comresearchgate.net Further studies using NMR competition assays confirmed that two compounds could dissociate the MDM2-p53 complex, with Kd values of 30 ± 20 µM and 10 ± 6 µM, respectively. researchgate.net

Prevalence, Epidemiology, and Emerging Trends in Novel Psychoactive Substances Nps Research

Monitoring and Identification in Illicit Drug Supplies

Deschloroetizolam, a thienodiazepine analogue of etizolam, first emerged on the illicit drug market in 2014, with its initial identification in a seized blue tablet in the United Kingdom. nih.govmdpi.com Since then, it has been periodically detected in materials seized by law enforcement. These substances are often marketed online as 'research chemicals' to circumvent drug laws. slideshare.net The United Nations Office on Drugs and Crime (UNODC) monitors the emergence of NPS like this compound through its Early Warning Advisory (EWA), which collates data from seized materials and toxicology reports worldwide. unodc.org

The dynamic nature of the NPS market sees a constant turnover of substances as manufacturers adapt to new legislation by creating structurally similar but legally distinct compounds. mdpi.com This "cat-and-mouse game" between producers and authorities means that as one substance is controlled, another, like this compound, may appear as its replacement. mdpi.com In Europe, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) tracks these trends, noting that while a large number of new benzodiazepines are monitored, the market is often dominated by a few key substances at any given time. europa.eu

Epidemiological Data and Case Reports on Detection in Forensic Casework (e.g., Postmortem and DUID Cases)

The detection of this compound in forensic casework, including postmortem investigations and Driving Under the Influence of Drugs (DUID) cases, provides crucial data on its prevalence and potential for harm. While specific data for this compound is less abundant compared to more established designer benzodiazepines, case reports are beginning to build a toxicological profile.

A notable postmortem case involved a 31-year-old male drug abuser found with injecting materials and plastic bags containing various designer benzodiazepines, including this compound. nih.gov The autopsy revealed multi-organ congestion of likely toxic origin. nih.gov Toxicological analysis detected this compound in the femoral blood at a concentration of 11 µg/L. nih.gov In another instance reported by the UNODC, this compound was deemed causal in one fatality. unodc.org

The following table summarizes a selection of forensic case findings for this compound:

| Case Type | Age | Sex | Specimen | This compound Concentration | Co-exposures | Reference |

| Postmortem | 31 | Male | Femoral Blood | 11 µg/L | Flubromazolam (B1261935), Clonazolam, Diclazepam, Meclonazepam, Nifoxipam, Etizolam | nih.govwho.int |

| Postmortem | N/A | N/A | N/A | Causal in fatality | Not specified | unodc.org |

In the context of DUID, while specific case reports detailing this compound concentrations are limited, the broader class of designer benzodiazepines is a significant concern. Between 2019 and April 2020, designer benzodiazepines were identified in 83% of DUID cases reported to the UNODC. mdpi.com The impairment caused by these substances poses a significant threat to road safety.

Research on Impairment Associated with Novel Benzodiazepines

Research into the specific impairment effects of this compound is still emerging, with much of the current understanding extrapolated from its structural relationship to other benzodiazepines and a limited number of studies. This compound is a central nervous system depressant that produces anxiolytic, sedative, hypnotic, muscle relaxant, and amnesic effects. psychonautwiki.orgnih.gov It is reported to be about half as potent as its parent compound, etizolam, but with a longer duration of action. nih.gov

General research on novel benzodiazepines indicates a clear potential for impairment, particularly in activities requiring psychomotor and cognitive function, such as driving. nih.gov Studies on other designer benzodiazepines have shown that even low blood concentrations can lead to significant impairment. nih.govnih.gov The physical effects associated with this compound use are reported to include fatigue, dizziness, language disorders, and trouble concentrating. nih.gov

Challenges in Legislative and Regulatory Frameworks for NPS

The proliferation of NPS like this compound presents significant challenges for legislative and regulatory bodies worldwide. The primary issue is the speed at which new substances are synthesized and introduced to the market, often outpacing the legislative process required to control them. mdpi.comresearchgate.net Manufacturers often exploit legal loopholes by slightly modifying the chemical structure of a controlled substance to create a new, uncontrolled analogue. mdpi.com

Globally, the legal status of this compound varies significantly. Several countries have moved to control it, including:

Canada: Not scheduled, but illegal to sell for human consumption. psychonautwiki.org

Denmark: Controlled under the Danish Misuse of Drugs Act. unodc.org

Finland: Placed under national control. unodc.org

Germany: Controlled under the New Psychoactive Substances Act (NpSG). psychonautwiki.org

Russia: A Schedule III controlled substance. psychonautwiki.org

Switzerland: A controlled substance. psychonautwiki.orgunodc.org

Turkey: Classed as a drug, making it illegal to possess, produce, supply, or import. psychonautwiki.orgunodc.org

United Kingdom: Illegal to produce, supply, or import under the Psychoactive Substances Act 2016. psychonautwiki.org

This patchwork of legislation creates an environment where a substance may be illegal in one country but remain uncontrolled in another, facilitating cross-border trafficking and online sales. nih.gov Furthermore, the lack of comprehensive toxicological and pharmacological data for many NPS, including this compound, can complicate the risk assessment process required for scheduling. researchgate.net

Call for Further Comprehensive Research and Data Collection on NPS

The emergence of this compound and other novel benzodiazepines underscores the critical need for continued and comprehensive research. The limited data on the pharmacokinetics, pharmacodynamics, and toxicology of these substances hinders the ability of clinicians to diagnose and treat intoxications and impairs the capacity of forensic toxicologists to interpret their findings accurately. mdpi.comnih.gov

There is a pressing need for:

Development and validation of analytical methods to ensure the reliable detection of this compound and its metabolites in biological samples.

Controlled administration studies to determine the pharmacokinetic and pharmacodynamic profiles of this compound, including its impairment effects at different concentrations.

Systematic data collection and sharing through international collaborations like the UNODC EWA and the EMCDDA to monitor trends in use, prevalence, and associated harms.

Further investigation into postmortem and DUID cases to build a more extensive database of toxicological findings related to this compound.

Enhanced research and data collection are paramount to informing effective public health responses, developing evidence-based legislative frameworks, and ultimately mitigating the risks posed by the ever-changing landscape of novel psychoactive substances.

Q & A

Q. What methodologies are employed to resolve positional isomerism in this compound metabolites?

- High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments identifies diagnostic ions. For ambiguous cases, synthesize isotopically labeled analogs or use computational tools (e.g., molecular docking) to predict metabolic sites. Collaborative studies with forensic networks improve metabolite library accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.